1-Piperidinecarbodithioic acid, 3-oxobutyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidinecarbodithioic acid, 3-oxobutyl ester is a chemical compound known for its unique structure and properties It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinecarbodithioic acid, 3-oxobutyl ester typically involves the esterification of 1-Piperidinecarbodithioic acid with 3-oxobutanol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or tosic acid to promote the esterification process . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as toluene or ethanol, to achieve the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, the purification of the final product may involve techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Piperidinecarbodithioic acid, 3-oxobutyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ester moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Scientific Research Applications
1-Piperidinecarbodithioic acid, 3-oxobutyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Piperidinecarbodithioic acid, 3-oxobutyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and functional groups. The pathways involved may include covalent modification of active sites, competitive inhibition, or allosteric regulation. Detailed studies on its mechanism of action are essential to understand its biological and pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
3-Oxobutyl piperidine-1-carbodithioate: Shares a similar structure but may have different reactivity and applications.
Piperidine derivatives: A broad class of compounds with varying functional groups and properties.
Uniqueness
Its ability to undergo diverse chemical reactions and its role in various scientific research areas highlight its importance in the field of chemistry and beyond .
Properties
CAS No. |
61997-87-3 |
---|---|
Molecular Formula |
C10H17NOS2 |
Molecular Weight |
231.4 g/mol |
IUPAC Name |
3-oxobutyl piperidine-1-carbodithioate |
InChI |
InChI=1S/C10H17NOS2/c1-9(12)5-8-14-10(13)11-6-3-2-4-7-11/h2-8H2,1H3 |
InChI Key |
POLHGMNITFNUDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCSC(=S)N1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.